(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride
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Overview
Description
(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound that features a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine.
Reaction with Hydrochloric Acid: The amine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted fluorophenyl derivatives.
Scientific Research Applications
(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on:
Receptors: Binding to and modulating the activity of certain receptors.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
4-Fluorophenylhydrazine hydrochloride: A related compound with a hydrazine group instead of an amine.
2-(4-Fluorophenyl)ethylamine: A structurally similar compound with an ethylamine group.
Uniqueness
(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1S)-1-(4-fluorophenyl)-2-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLUEYAXNOWLIN-PPHPATTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662541 |
Source
|
Record name | (1S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213352-15-8 |
Source
|
Record name | (1S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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